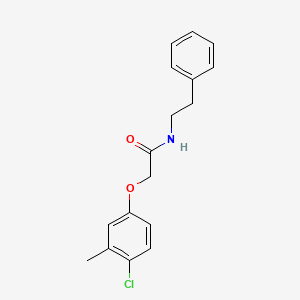![molecular formula C19H19BrN2O2S B5579128 N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5579128.png)
N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide, also known as ABBA, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. ABBA is a hydrazide derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
Scientific Research Applications
Anticancer Activity
N'-[4-(allyloxy)benzylidene]-2-[(3-bromobenzyl)thio]acetohydrazide and its derivatives have shown significant potential in anticancer research. For example, studies have synthesized various derivatives to evaluate their anticancer activity. These compounds have been tested for cytotoxic activity against various cancer cell lines, including those from lung, breast, colorectal, and brain cancers. The inhibitory effects on DNA synthesis and cell death pathways in cancer cells were also investigated (Osmaniye et al., 2018).
Antimicrobial and Antifungal Properties
Several studies have focused on the antimicrobial and antifungal properties of this compound derivatives. These compounds have shown effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations for antibacterial activity against pathogens like E. coli, S. aureus, and P. aeruginosa, as well as antifungal activity against strains like C. albicans, have been reported (Grozav et al., 2017).
DNA Interaction and Enzymatic Activities
The interaction of these compounds with DNA has been a subject of interest. Studies have demonstrated that certain derivatives can bind to DNA via intercalation, which is a key mechanism for their biological activities. These interactions have implications for their potential use in therapies targeting DNA or specific enzymes. Additionally, some derivatives have been shown to inhibit enzymes like alkaline phosphatase and have antioxidant properties, comparable to standard antioxidants like ascorbic acid (Sirajuddin et al., 2013).
Molecular Docking and Theoretical Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, such as enzymes. These studies provide insights into the potential mechanisms of action and the structural basis of their biological activities. Theoretical investigations have also been carried out to understand the antioxidant behavior of these compounds, showing that tautomerization can significantly influence their antioxidant activity (Ardjani & Mekelleche, 2017).
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S/c1-2-10-24-18-8-6-15(7-9-18)12-21-22-19(23)14-25-13-16-4-3-5-17(20)11-16/h2-9,11-12H,1,10,13-14H2,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERYHBLKVJMQLI-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NNC(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=N/NC(=O)CSCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
![3-methoxy-1-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)pyridin-2(1H)-one](/img/structure/B5579055.png)


![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5579086.png)
![isonicotinaldehyde 2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B5579091.png)
![3-({[2-(4-ethoxyphenyl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5579094.png)
![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)
![5-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5579121.png)
![8-(4-methoxy-2-methylbenzyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5579134.png)
![3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5579138.png)

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)
